Plumbane, dichlorodimethyl-

Description

Historical Trajectories in Organolead Compound Research and Development

The journey into organolead chemistry began in the mid-19th century. In 1853, German chemist Carl Jacob Löwig reported the first synthesis of an alkyllead compound. acs.org This was followed by further explorations by chemists like George Bowdler Buckton, who synthesized ethyl derivatives of lead in 1859. acs.org A significant advancement came in 1904 when the newly discovered Grignard reagents were first utilized by Pfeiffer and Truskier for the preparation of organolead compounds, a method that remains fundamental in the synthesis of compounds like dichlorodimethylplumbane. acs.org

The 20th century saw a surge in interest in organolead compounds, largely driven by the industrial application of tetraethyllead (B6334599) as an anti-knock agent in gasoline. acs.org This widespread use, however, also brought to light the significant toxicity associated with organolead compounds, leading to a decline in their broad industrial application and a greater focus on their chemical properties and reactivity in controlled laboratory settings. The study of simpler organolead halides, such as dichlorodimethylplumbane, became crucial for understanding the fundamental chemistry of the carbon-lead bond. The reaction of tetraalkylplumbanes with halogens was found to be a viable route to these halides, with the degree of substitution controllable by temperature. For instance, reacting tetramethylplumbane with chlorine at -20 °C yields dichlorodimethylplumbane.

A timeline of key developments in organometallic and organolead chemistry is presented below:

| Year | Milestone | Significance |

| 1760 | Louis Claude Cadet de Gassicourt isolates cacodyl, an organoarsenic compound. | One of the earliest reported organometallic compounds. wikipedia.org |

| 1827 | William Christopher Zeise prepares Zeise's salt. | The first olefin complex, a cornerstone of organometallic chemistry. wikipedia.org |

| 1853 | Carl Jacob Löwig synthesizes the first alkyllead compounds. | Marks the beginning of organolead chemistry. acs.org |

| 1890 | Ludwig Mond discovers nickel carbonyl. | A key discovery in the chemistry of metal carbonyls. wikipedia.org |

| 1904 | Grignard reagents are first used to prepare organolead compounds. | A versatile and widely used synthetic method in organometallic chemistry. acs.org |

| 1909 | Paul Ehrlich introduces Salvarsan for treating syphilis. | An early application of organometallic compounds in medicine. wikipedia.org |

Contemporary Significance of Dichlorodimethylplumbane within Organometallic Chemistry

In the landscape of modern chemistry, the significance of dichlorodimethylplumbane lies not in direct large-scale applications, but in its role as a model compound for fundamental research in organometallic and materials science. The study of its structure, bonding, and reactivity provides insights into the heavier p-block elements.

A major area of contemporary interest is the use of organolead halides in the development of perovskite solar cells. researchgate.netacs.orgoup.com Organolead halide perovskites, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), have shown remarkable photovoltaic properties. oup.com Understanding the fundamental properties of simpler organolead halides like dichlorodimethylplumbane is crucial for fine-tuning the electronic and physical properties of these advanced materials. For example, research into organolead mixed-halide perovskites uses techniques like ²⁰⁷Pb solid-state NMR to probe the local chemical environment of the lead atoms, and these studies are informed by data from simpler, well-characterized compounds. researchgate.netacs.org

Furthermore, dichlorodimethylplumbane and related compounds are subjects of interest in coordination chemistry. The lead center can act as a Lewis acid, and studies of its coordination with various ligands help to elucidate the electronic effects of the alkyl and halide substituents. This fundamental knowledge is essential for the rational design of new catalysts and materials with specific electronic properties.

Review of Existing Literature and Identification of Research Gaps

The existing body of literature on dichlorodimethylplumbane provides a solid foundation for its basic chemical and physical properties. It is known to have a tetrahedral geometry around the central lead atom.

Synthesis and Characterization: Established synthetic methods primarily involve the alkylation of lead(II) chloride with methylating agents like Grignard reagents or the controlled halogenation of tetraalkyllead compounds. Characterization is typically achieved through a suite of spectroscopic techniques:

NMR Spectroscopy: ²⁰⁷Pb NMR is particularly powerful for identifying the lead coordination environment. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and fragmentation patterns.

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles.

FT-IR Spectroscopy: Helps in identifying the characteristic vibrational modes of the molecule, such as the Pb-Cl and C-H stretches.

Research Gaps: Despite the available data, there are notable gaps and areas where further research is needed. A significant issue is the presence of conflicting reports on the Lewis acidity of dichlorodimethylplumbane. These discrepancies may arise from the use of different solvent systems and reference standards in the measurements. There is a clear need for standardized protocols to obtain consistent and comparable data on its Lewis acidic properties.

Another area ripe for further investigation is the detailed mechanistic study of its decomposition pathways, particularly in aqueous environments. While it is known to be sensitive to hydrolysis, a deeper understanding of the kinetics and intermediates involved would be beneficial.

Finally, while computational methods like Density Functional Theory (DFT) have been employed to predict the reactivity and stability of such compounds, there is always room for more sophisticated theoretical studies that can be closely correlated with experimental data. mtu.edunih.govnih.gov Such studies can provide deeper insights into the electronic structure and bonding, helping to resolve ambiguities in experimental findings and guiding future synthetic efforts in the broader field of organolead chemistry.

Properties of Dichlorodimethylplumbane

| Property | Value | Reference |

| CAS Number | 1520-77-0 | guidechem.com |

| Molecular Formula | C₂H₆Cl₂Pb | guidechem.com |

| Molecular Weight | 308.17 g/mol | guidechem.com |

| IUPAC Name | Dichloro(dimethyl)plumbane |

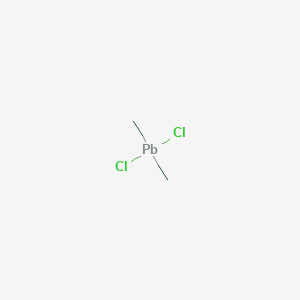

Structure

2D Structure

Properties

CAS No. |

1520-77-0 |

|---|---|

Molecular Formula |

C2H6Cl2Pb |

Molecular Weight |

308 g/mol |

IUPAC Name |

dichloro(dimethyl)plumbane |

InChI |

InChI=1S/2CH3.2ClH.Pb/h2*1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

DBPAIFATCNQGFH-UHFFFAOYSA-L |

SMILES |

C[Pb](C)(Cl)Cl |

Canonical SMILES |

C[Pb](C)(Cl)Cl |

Other CAS No. |

1520-77-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dichlorodimethylplumbane

Established Synthetic Pathways and Optimization of Reaction Conditions

The preparation of dichlorodimethylplumbane is primarily achieved through two well-established methods: the Grignard reaction and the Kocheshkov redistribution reaction.

The Grignard pathway involves the alkylation of a lead(II) salt, typically lead(II) chloride, with a methylating agent. The most common agent for this purpose is a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction is typically conducted in an anhydrous ether solvent, like diethyl ether, under an inert atmosphere to prevent the Grignard reagent from reacting with moisture. libretexts.org The stoichiometry is critical; using two equivalents of the Grignard reagent favors the formation of the desired dichlorodimethylplumbane.

The Kocheshkov redistribution reaction provides an alternative route, involving the comproportionation of a tetraalkyllead compound (like tetramethyllead) and a lead(IV) halide (like lead tetrachloride). wikipedia.org This reaction allows for the exchange of organic and halide ligands on the lead center. A variation involves the reaction between a tetraalkyltin compound and tin tetrachloride, which can be catalyzed by platinum(II) or palladium(II) complexes to yield the desired product with high selectivity. rsc.org The equilibrium of the redistribution reaction can be influenced by temperature and the ratio of reactants. researchgate.net

Optimization of these reactions involves meticulous control over several parameters. For Grignard synthesis, the exclusion of water is paramount, as Grignard reagents readily react with water to form alkanes. libretexts.org For the Kocheshkov reaction, catalysts can significantly improve efficiency and selectivity, directing the reaction towards the desired dialkyl product. rsc.org Modern approaches to optimization may even employ machine learning algorithms to fine-tune variables like temperature, solvent, and catalyst choice for improved yield and selectivity. beilstein-journals.org

| Pathway | Reactants | Typical Conditions | Key Optimization Parameters |

|---|---|---|---|

| Grignard Reaction | Lead(II) chloride (PbCl₂), Methylmagnesium halide (e.g., CH₃MgBr) | Anhydrous diethyl ether, inert atmosphere, controlled temperature. libretexts.org | Strict anhydrous conditions, precise stoichiometric control of Grignard reagent. libretexts.org |

| Kocheshkov Redistribution | Tetramethyllead (B1204573) (Pb(CH₃)₄), Lead tetrachloride (PbCl₄) | Often requires elevated temperatures to facilitate ligand exchange. wikipedia.org May be catalyzed. rsc.org | Reactant ratio, temperature control, use of platinum or palladium catalysts to enhance selectivity. rsc.orgresearchgate.net |

Precursor Activation Strategies in Dichlorodimethylplumbane Synthesis

The efficiency of dichlorodimethylplumbane synthesis is heavily dependent on the reactivity of the starting materials. Activating these precursors is a key strategy to enhance reaction rates and yields.

In the context of Grignard synthesis, the primary precursor is the magnesium metal used to form the Grignard reagent itself. libretexts.org Activation typically involves ensuring the magnesium surface is free of passivating oxide layers, which can be achieved through mechanical means (crushing or grinding) or by using a small amount of an activator like iodine. The reaction is initiated in a suitable solvent, commonly an ether, which stabilizes the resulting organomagnesium compound. libretexts.orggoogle.com The lead precursor, lead(II) chloride, must be anhydrous, as any moisture will consume the highly reactive Grignard reagent. libretexts.org

For Kocheshkov-type redistribution reactions, activation often takes the form of catalysis. While the reaction can proceed thermally, the use of transition metal complexes, particularly those of platinum(II) and palladium(II), can dramatically lower the activation energy. rsc.org These catalysts facilitate the ligand exchange process, leading to faster reaction times and a more favorable product distribution at milder conditions. This catalytic approach represents a significant advancement over purely thermal methods, which may require harsh conditions and result in complex product mixtures. wikipedia.orgrsc.org

Emerging Synthetic Techniques for Organolead Compounds

Research into organometallic chemistry continues to produce novel synthetic methodologies that offer advantages over traditional approaches. ontosight.ai These emerging techniques, while not all yet specifically documented for dichlorodimethylplumbane, hold significant promise for the synthesis of organolead compounds in general.

Mechanochemistry: The use of ball milling to drive reactions offers a solvent-free alternative, which can simplify purification, reduce waste, and sometimes access different reactivity compared to solution-phase synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times by efficiently heating the reactants. researchgate.net This can lead to higher throughput and potentially cleaner reactions by minimizing the formation of thermal degradation byproducts.

Flow Chemistry: Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, improve reproducibility, and enable automated synthesis, which is particularly valuable when dealing with toxic and reactive compounds like organoleads. uco.es

Advanced Catalysis: Beyond the catalysts used in Kocheshkov reactions, research into new catalytic systems, such as those employing nickel complexes for coupling reactions, continues to expand the toolkit for forming carbon-metal bonds. tandfonline.com

Plumbylene Precursors: The synthesis and use of kinetically stabilized divalent organolead compounds, known as plumbylenes, offer new pathways. These stable carbene analogues can act as precursors to various tetravalent organolead compounds that may be difficult to access through other methods. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity for Dichlorodimethylplumbane

The choice between the Grignard and Kocheshkov pathways for synthesizing dichlorodimethylplumbane often involves a trade-off between reagent availability, reaction control, and desired product purity.

Efficiency , often measured by reaction yield, can be high for both methods under optimized conditions. The Grignard reaction can provide a direct and high-yielding route, provided that the stoichiometry and reaction conditions are strictly controlled. The Kocheshkov reaction's efficiency is greatly enhanced by catalysis, which can drive the reaction to near completion, affording high yields of the desired alkyltin trichlorides from dialkyltin dichlorides and tin tetrachloride, a similar system to the plumbane (B1204880) analogue. rsc.org

Selectivity is a more significant point of differentiation. In the Grignard synthesis of (CH₃)₂PbCl₂, over-alkylation to form tri- and tetra-methyllead species is a potential side reaction. Careful control over the stoichiometry (a 2:1 ratio of Grignard reagent to PbCl₂) is crucial to maximize selectivity for the dichlorodimethylplumbane product. The Kocheshkov reaction is inherently a scrambling process that can lead to a mixture of products (e.g., R₃PbCl, R₂PbCl₂, and RPbCl₃). wikipedia.org However, the use of specific catalysts can impart high selectivity, favoring the formation of the desired R₂PbCl₂ species. rsc.org Without such catalytic control, separating the desired product from the mixture can be challenging.

Mechanistic Investigations of Dichlorodimethylplumbane Formation and Reactivity

Reaction Mechanism Elucidation via Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a chemical reaction, providing invaluable insights into reaction mechanisms. atlanchimpharma.comthieme-connect.de In the context of dichlorodimethylplumbane formation, which can be synthesized through the alkylation of lead(II) chloride with a methylating agent like a Grignard reagent (CH₃MgBr), isotopic labeling could clarify the sequence of bond-breaking and bond-forming events.

For instance, using a methylating agent labeled with a stable isotope of carbon, such as ¹³CH₃MgBr, would allow for the tracking of the methyl groups. Analysis of the resulting dichlorodimethylplumbane product using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would confirm that the methyl groups in the product originate directly from the Grignard reagent. atlanchimpharma.com Similarly, labeling the chlorine atoms in the starting lead(II) chloride with ³⁷Cl could be used to follow their fate, confirming whether they remain bonded to the lead center or are exchanged during the reaction.

Isotopic labeling is also instrumental in studying the reactivity of dichlorodimethylplumbane. For example, in a ligand exchange reaction where the chloride ligands are substituted, using an isotopically labeled incoming ligand would enable the determination of the exchange rate and mechanism.

Interactive Data Table: Hypothetical Isotopic Labeling Experiments for Dichlorodimethylplumbane

| Labeled Reactant | Isotope | Analytical Technique | Expected Observation in (CH₃)₂PbCl₂ | Mechanistic Insight |

| ¹³CH₃MgBr | ¹³C | NMR, Mass Spectrometry | Presence of ¹³C-labeled methyl groups | Confirms the source of the methyl groups. |

| Pb(³⁷Cl)₂ | ³⁷Cl | Mass Spectrometry | Presence of ³⁷Cl atoms | Tracks the fate of the original chloride ligands. |

Kinetic Studies of Dichlorodimethylplumbane Reactions and Formation

Kinetic studies are essential for determining the rate of a reaction and understanding how factors like concentration, temperature, and catalysts influence it. hidenanalytical.com By systematically varying these parameters and monitoring the reaction progress over time, a rate law can be established, which provides a mathematical description of the reaction mechanism. espublisher.commdpi.com

For the formation of dichlorodimethylplumbane, kinetic analysis would involve measuring the rate of consumption of the reactants (e.g., lead(II) chloride and the methylating agent) and the rate of formation of the product. This data can help to determine the order of the reaction with respect to each reactant, providing clues about the number of molecules involved in the rate-determining step. hidenanalytical.com

Similarly, studying the kinetics of dichlorodimethylplumbane's subsequent reactions, such as its decomposition or its reactions with other substrates, can reveal the energy barriers (activation energy) and the molecularity of these processes. tainstruments.comnih.gov Techniques like differential scanning calorimetry (DSC) can be employed to study the kinetics of thermal decomposition. tainstruments.com

Interactive Data Table: Hypothetical Kinetic Data for Dichlorodimethylplumbane Formation

| [PbCl₂] (mol/L) | [CH₃MgBr] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This hypothetical data suggests the reaction is first order in PbCl₂ and second order in CH₃MgBr.

Role of Additives and Catalytic Species in Mechanistic Pathways

Additives and catalysts can significantly alter the mechanism of a reaction by providing an alternative, lower-energy pathway. st-andrews.ac.uk While the synthesis of dichlorodimethylplumbane from a Grignard reagent may not typically require a catalyst, the study of how various additives affect the reaction can provide mechanistic insights. For instance, the addition of a Lewis acid or base could potentially coordinate to the reactants or intermediates, influencing the reaction rate and selectivity. nih.gov

In the broader context of organometallic chemistry, catalysts are crucial. st-andrews.ac.uk If dichlorodimethylplumbane were to be used in a catalytic cycle, understanding the role of co-catalysts and promoters would be paramount. These species can influence the stability of intermediates, facilitate key elementary steps like oxidative addition or reductive elimination, and ultimately control the efficiency and outcome of the catalytic process.

Theoretical Mechanistic Predictions and Experimental Validation

Computational chemistry provides a powerful tool for predicting reaction mechanisms. smu.edumdpi.com Using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.comresearchgate.net For the formation of dichlorodimethylplumbane, theoretical calculations could be used to compare different possible pathways, such as a stepwise or concerted mechanism for the addition of the methyl groups.

These theoretical predictions, however, must be validated by experimental evidence. rsc.orgnih.gov The results from isotopic labeling and kinetic studies serve as crucial benchmarks for the accuracy of the computational models. For example, if a calculated mechanism predicts a certain kinetic isotope effect, this can be experimentally measured to support or refute the proposed pathway. The synergy between theoretical predictions and experimental validation provides the most comprehensive understanding of a reaction mechanism. nih.gov

Comprehensive Spectroscopic Characterization of Dichlorodimethylplumbane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Organolead Coordination Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for investigating the chemical environment of atomic nuclei. nih.gov For organolead compounds like dichlorodimethylplumbane, ²⁰⁷Pb NMR spectroscopy is particularly insightful. The ²⁰⁷Pb nucleus has a very large chemical shift range, spanning approximately 10,000 ppm, which makes it highly sensitive to the local electronic and structural environment around the lead atom. researchgate.net

While specific ²⁰⁷Pb NMR data for dichlorodimethylplumbane is not extensively detailed in the provided search results, general trends for organolead compounds suggest that the chemical shifts for such species would fall within the range of 1000–3000 ppm. Two-dimensional NMR techniques, such as ²⁰⁷Pb-¹H Heteronuclear Multiple-Quantum Correlation (HMQC), can provide further valuable information by revealing through-bond couplings between the lead atom and protons on the methyl groups. researchgate.net This allows for the assignment of proton signals that are directly attached to the lead-containing moiety, aiding in the complete structural elucidation of dichlorodimethylplumbane and its derivatives in solution. researchgate.net

Table 1: Representative ¹H and ²⁰⁷Pb NMR Spectroscopic Data for Organolead Compounds

| Compound/Feature | ¹H Chemical Shift (ppm) | ²⁰⁷Pb Chemical Shift (ppm) | Coupling Constants (Hz) |

| General Organolead Compounds | 1000 - 3000 | ||

| Pb(II) complex with EDTA derivative | 2441 researchgate.net | ||

| Pb(II) complex with EDTA-N-2 derivative | 2189 researchgate.net | ||

| Pb(II) complex with EDTA-N-4 derivative | 1764 researchgate.net | ||

| ²⁰⁷Pb-¹H HMQC | Provides correlations between Pb and adjacent protons researchgate.net | Identifies J(Pb-H) couplings researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. tanta.edu.egnasa.gov These techniques are instrumental in the structural assignment and analysis of bonding in compounds like dichlorodimethylplumbane.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. tanta.edu.eg In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it results in a change in the polarizability of the molecule. e-bookshelf.de For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. However, for molecules lacking a center of symmetry, some vibrations can be active in both IR and Raman spectra. apacwomen.ac.in

For dichlorodimethylplumbane, key vibrational modes include the Pb-Cl stretching and bending vibrations, as well as the internal vibrations of the methyl groups (C-H stretching, bending, and rocking). The Pb-Cl stretching vibrations are typically observed in the far-infrared region, around 250–300 cm⁻¹. The C-H stretching modes of the methyl groups appear in the 2800–3000 cm⁻¹ region.

By analyzing the number, position, and intensity of the bands in the IR and Raman spectra, it is possible to deduce the molecular symmetry and the nature of the chemical bonds within dichlorodimethylplumbane. For instance, the presence of distinct symmetric and asymmetric stretching frequencies for the Pb-Cl bonds can provide insights into the geometry around the lead atom.

Table 2: Characteristic Vibrational Frequencies for Dichlorodimethylplumbane

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Pb-Cl Stretch | ~250–300 | |

| C-H Stretch | ~2800–3000 | |

| CH₃ and CH₂ Bending | 1500 - 1250 apacwomen.ac.in | |

| CH₂ and CH Wagging | 1350 - 1150 apacwomen.ac.in | |

| Aromatic Wagging | 900 - 700 apacwomen.ac.in |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the molecular identification and elucidation of fragmentation pathways of chemical compounds. premierbiosoft.com In the context of dichlorodimethylplumbane, mass spectrometry confirms the molecular weight of the compound and provides valuable information about its structure through the analysis of its fragmentation pattern. upce.cz

Various ionization techniques can be employed, such as electron ionization (EI) or softer ionization methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). upce.cz High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecular ion by providing a highly accurate mass measurement.

Upon ionization, the molecular ion of dichlorodimethylplumbane, [ (CH₃)₂PbCl₂ ]⁺, can undergo fragmentation. The fragmentation pathways are influenced by the strength of the chemical bonds within the molecule. Common fragmentation patterns for organometallic compounds involve the loss of alkyl or halide radicals or neutral molecules. researchgate.netacs.org For dichlorodimethylplumbane, expected fragmentation could include the loss of a methyl radical (•CH₃), a chlorine radical (•Cl), or a molecule of methane (B114726) (CH₄) or hydrogen chloride (HCl). The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Table 3: Predicted Mass Spectrometric Fragments of Dichlorodimethylplumbane

| Ion | m/z (for ²⁰⁸Pb, ³⁵Cl) | Possible Origin |

| [(CH₃)₂²⁰⁸Pb³⁵Cl₂]⁺ | 313 | Molecular Ion |

| [(CH₃)²⁰⁸Pb³⁵Cl₂]⁺ | 298 | Loss of •CH₃ |

| [(CH₃)₂²⁰⁸Pb³⁵Cl]⁺ | 278 | Loss of •Cl |

| [²⁰⁸Pb³⁵Cl₂]⁺ | 278 | Loss of 2 •CH₃ |

| [(CH₃)²⁰⁸Pb³⁵Cl]⁺ | 263 | Loss of •CH₃ and •Cl |

| [²⁰⁸Pb³⁵Cl]⁺ | 243 | Loss of 2 •CH₃ and •Cl |

| [²⁰⁸Pb]⁺ | 208 | Lead Isotope |

Note: The m/z values are calculated based on the most abundant isotopes and will show a characteristic isotopic pattern in the mass spectrum due to the natural abundance of lead and chlorine isotopes.

X-ray Diffraction and Crystallographic Studies for Solid-State Structure Determination

For dichlorodimethylplumbane, single-crystal X-ray diffraction would provide definitive information about its solid-state structure. The analysis would reveal the coordination geometry around the lead atom, which is expected to be a distorted tetrahedron. Key structural parameters that can be determined include the Pb-C and Pb-Cl bond lengths and the C-Pb-C, Cl-Pb-Cl, and C-Pb-Cl bond angles. These experimental values can be compared with theoretical calculations to further understand the bonding in the molecule.

While a specific crystal structure for dichlorodimethylplumbane was not found in the provided search results, typical bond lengths for organolead compounds are in the range of 2.3–2.5 Å for Pb-C bonds and 2.4–2.6 Å for Pb-Cl bonds. Powder X-ray diffraction (PXRD) can also be used to identify the crystalline phases present in a bulk sample of dichlorodimethylplumbane. gfz.de

Table 4: Expected Crystallographic Parameters for Dichlorodimethylplumbane

| Parameter | Expected Value/Range | Significance |

| Crystal System | To be determined by XRD | Describes the symmetry of the unit cell |

| Space Group | To be determined by XRD | Defines the symmetry operations within the crystal |

| Pb-C Bond Length | ~2.3–2.5 Å | Indicates the covalent bond distance between lead and carbon |

| Pb-Cl Bond Length | ~2.4–2.6 Å | Indicates the covalent bond distance between lead and chlorine |

| C-Pb-C Bond Angle | To be determined by XRD | Defines the angle between the two methyl groups |

| Cl-Pb-Cl Bond Angle | To be determined by XRD | Defines the angle between the two chlorine atoms |

| Coordination Geometry | Distorted Tetrahedral | Describes the arrangement of atoms around the central lead atom |

Theoretical and Computational Chemistry of Dichlorodimethylplumbane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within a molecule. wavefun.com For dichlorodimethylplumbane, these calculations elucidate the distribution of electrons and the characteristics of the lead-carbon (Pb-C) and lead-chlorine (Pb-Cl) bonds.

Modern quantum chemistry uses methods like Valence Bond (VB) theory and Molecular Orbital (MO) theory to describe chemical bonding. mdpi.com In the context of MO theory, the atomic orbitals of lead, carbon, chlorine, and hydrogen combine to form a set of molecular orbitals that extend over the entire molecule. The distribution and energy of these orbitals dictate the molecule's properties. The bonding in dichlorodimethylplumbane is primarily covalent, involving the sharing of electrons between the central lead atom and the methyl and chloro ligands.

Calculations can determine key properties such as bond order, which indicates the number of chemical bonds between two atoms. For dichlorodimethylplumbane, the Pb-C and Pb-Cl bonds are expected to be single bonds, with bond orders close to 1. Advanced computational methods can provide more nuanced values, reflecting the specific electronic environment.

Table 1: Illustrative Calculated Bonding Characteristics for Dichlorodimethylplumbane This table presents typical values expected from quantum chemical calculations for illustrative purposes.

| Bond | Calculated Bond Order | Bond Polarity |

| Pb - C | ~0.95 | Polar Covalent |

| Pb - Cl | ~0.90 | Highly Polar |

The electronic structure is further described by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

Relativistic Effects on Lead Chemistry and Molecular Stability

For heavy elements like lead (atomic number, Z=82), the velocity of inner-shell electrons becomes a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. researchgate.netresearchgate.net These effects are proportional to Z² and profoundly influence the chemical and physical properties of 6th-period elements. researchgate.net

Relativistic effects can be broadly categorized into three types:

Direct Relativistic Effect: This involves the contraction and energetic stabilization of s- and p-orbitals. researchgate.net For lead, the 6s and 6p orbitals are drawn closer to the nucleus and are lower in energy than non-relativistic calculations would predict.

Indirect Relativistic Effect: This is a consequence of the direct effect. The contracted s and p orbitals provide more effective shielding of the nuclear charge, which in turn allows the d- and f-orbitals (like lead's 5d orbitals) to expand and become energetically destabilized. researchgate.net

Spin-Orbit Coupling: This effect splits the energy levels of orbitals with angular momentum (p, d, f). For instance, the 6p orbital splits into 6p₁/₂ and 6p₃/₂ sublevels.

Table 2: Summary of Relativistic Effects on Lead's Valence Orbitals

| Orbital | Primary Relativistic Effect | Consequence |

| 6s | Direct (Contraction) | Energetic stabilization, "Inert Pair Effect" |

| 6p | Direct (Contraction) & Spin-Orbit Coupling | Energetic stabilization and splitting |

| 5d | Indirect (Expansion) | Energetic destabilization, altered shielding |

Density Functional Theory (DFT) Applications for Geometrical Optimization and Energetic Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nrel.govworktribe.com It is widely used to predict the equilibrium geometries of molecules, a process known as geometrical optimization. nih.govmdpi.com

In this process, the total energy of the molecule is calculated for a given arrangement of atoms. An algorithm then systematically adjusts the atomic coordinates to find the configuration with the minimum total energy, which corresponds to the most stable structure. mdpi.comarxiv.org The choice of the exchange-correlation functional (e.g., PBE, B3LYP, M06) and the basis set is critical for the accuracy of the results. researchgate.net

For dichlorodimethylplumbane, DFT calculations can predict key structural parameters with high accuracy. These parameters provide a detailed three-dimensional picture of the molecule. The energetic landscape, or potential energy surface, can also be mapped out to identify different stable conformations (isomers) and the energy barriers between them. wavefun.com

Table 3: Predicted Geometrical Parameters for Dichlorodimethylplumbane via DFT This table presents typical bond lengths and angles expected from DFT geometry optimization. These are representative values.

| Parameter | Predicted Value |

| Pb-C Bond Length | 2.20 - 2.25 Å |

| Pb-Cl Bond Length | 2.45 - 2.50 Å |

| C-Pb-C Angle | ~115° - 125° |

| Cl-Pb-Cl Angle | ~95° - 105° |

| C-Pb-Cl Angle | ~105° - 110° |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow from reactants to products. researchgate.net A key goal is to locate the transition state (TS), which is the point of maximum energy along the minimum energy path. fossee.in The transition state represents the energy barrier, or activation energy, that must be overcome for the reaction to occur. researchgate.net

The study of chemical reactions begins with the optimization of the geometries of the reactants and products. researchgate.net Various algorithms can then be employed to find the first-order saddle point on the potential energy surface that corresponds to the transition state. researchgate.netchemrxiv.org The fleeting nature of transition states makes them extremely difficult to observe experimentally, highlighting the importance of computational approaches. fossee.inmit.edu

For dichlorodimethylplumbane, one could computationally model reactions such as ligand substitution or thermal decomposition. The process would involve:

Optimizing the structures of the reactants (e.g., dichlorodimethylplumbane and an incoming nucleophile).

Optimizing the structure of the expected product(s).

Using a transition state search algorithm to find the geometry and energy of the transition state connecting them.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS indeed connects the desired reactants and products. researchgate.net

Table 4: Hypothetical Energy Profile for a Ligand Substitution Reaction This table illustrates a sample energetic profile for a reaction involving dichlorodimethylplumbane, as would be determined by computational methods.

| Species | Relative Energy (kJ/mol) | Description |

| Reactants | 0.0 | Initial state before reaction |

| Transition State | +85.0 | Peak energy barrier (Activation Energy) |

| Products | -20.0 | Final state after reaction (Exothermic) |

This data allows for the calculation of reaction rates and provides deep mechanistic insight that can guide further experimental work.

Coordination Chemistry of Dichlorodimethylplumbane

Ligand Design and Synthesis for Organolead Complexes

The design and synthesis of ligands for organolead complexes, including those with a dichlorodimethylplumbane core, are pivotal in dictating the structure, stability, and reactivity of the resulting coordination compounds. Ligands are typically chosen based on the nature of their donor atoms, which can be broadly categorized as nitrogen, oxygen, or sulfur donors. The synthesis of these complexes generally involves the reaction of dichlorodimethylplumbane with the desired ligand in an appropriate solvent.

Nitrogen-Donor Ligands: A wide array of nitrogen-containing organic molecules have been employed to form adducts with diorganolead(IV) dihalides. These include simple monodentate ligands such as ammonia (B1221849) and amines, as well as more complex bidentate and polydentate ligands like substituted pyridines, bipyridines, and Schiff bases. For instance, Schiff base ligands derived from the condensation of aldehydes or ketones with primary amines offer a versatile platform for creating coordination complexes. These ligands can be tailored by modifying the steric and electronic properties of the aldehyde and amine precursors, thereby influencing the coordination environment around the lead center. The synthesis of such complexes often proceeds by mixing stoichiometric amounts of dichlorodimethylplumbane and the Schiff base ligand in a solvent like ethanol (B145695) or methanol, sometimes with gentle heating to facilitate the reaction.

Oxygen-Donor Ligands: Oxygen-donor ligands are also frequently used to prepare organolead(IV) complexes. These ligands can range from simple ethers and alcohols to more complex beta-diketones and carboxylates. The interaction with oxygen-donor ligands can lead to the formation of stable complexes with varying coordination numbers and geometries. For example, the reaction of dichlorodimethylplumbane with sodium salts of carboxylic acids can yield complexes where the carboxylate group coordinates to the lead atom in a monodentate or bidentate fashion.

Polydentate Ligands: Polydentate ligands, which contain multiple donor atoms, are of particular interest in the coordination chemistry of dichlorodimethylplumbane. These ligands can form more stable complexes due to the chelate effect. Schiff bases are a prominent class of polydentate ligands that have been extensively studied with various metal ions, and their principles can be extended to organolead compounds. jetir.orgniscpr.res.in The synthesis of complexes with polydentate ligands follows similar procedures to those with monodentate ligands, often involving direct reaction in a suitable solvent. jetir.org

A representative table of ligands used in the synthesis of organolead(IV) complexes is provided below. While not all have been explicitly reacted with dichlorodimethylplumbane, they represent the types of ligands that are capable of forming such complexes based on studies with analogous diorganolead(IV) compounds.

| Ligand Type | Example Ligand | Donor Atoms | Potential Coordination Mode |

| Monodentate N-donor | Pyridine | N | Terminal |

| Bidentate N,N-donor | 2,2'-Bipyridine | N, N | Chelating |

| Polydentate N,O-donor | Salicylaldehyde-derived Schiff bases | N, O | Chelating |

| Monodentate O-donor | Tetrahydrofuran (THF) | O | Terminal |

| Bidentate O,O-donor | Acetylacetonate (acac) | O, O | Chelating |

Coordination Number and Geometrical Preferences in Dichlorodimethylplumbane Complexes

The coordination number and geometry of dichlorodimethylplumbane complexes are influenced by several factors, including the size and nature of the ligands, the steric hindrance imposed by the methyl groups on the lead atom, and the electronic effects of the chloro substituents. In its uncomplexed state, dichlorodimethylplumbane can be considered to have a tetrahedral geometry around the lead atom. Upon coordination with ligands, the coordination number increases, leading to different geometrical arrangements.

Coordination Number: Dichlorodimethylplumbane typically forms complexes with coordination numbers of 5 or 6. With monodentate ligands, it is common to observe the formation of 1:1 or 1:2 adducts, leading to five- and six-coordinate species, respectively. Bidentate ligands will typically chelate to the lead center, resulting in a six-coordinate complex.

Geometrical Preferences:

Five-coordinate complexes: For complexes with the general formula [(CH₃)₂PbCl₂·L], where L is a monodentate ligand, a trigonal bipyramidal geometry is commonly observed. In this arrangement, the two methyl groups and one of the chloro atoms typically occupy the equatorial positions, while the other chloro atom and the ligand L occupy the axial positions to minimize steric repulsion.

Six-coordinate complexes: With two monodentate ligands (L) or one bidentate ligand (L-L), complexes of the type [(CH₃)₂PbCl₂·L₂] or [(CH₃)₂PbCl₂·(L-L)] are formed. The preferred geometry for these six-coordinate complexes is octahedral. jetir.orgscirp.org The two methyl groups usually adopt a trans configuration in the axial positions, with the two chloro atoms and the two donor atoms from the ligands occupying the equatorial plane. This arrangement minimizes the steric interactions between the bulky methyl groups and the ligands.

The following table summarizes the expected coordination numbers and geometries for dichlorodimethylplumbane complexes.

| Complex Stoichiometry | Coordination Number | Probable Geometry |

| (CH₃)₂PbCl₂ | 4 | Tetrahedral |

| [(CH₃)₂PbCl₂·L] | 5 | Trigonal Bipyramidal |

| [(CH₃)₂PbCl₂·L₂] | 6 | Octahedral |

| [(CH₃)₂PbCl₂·(L-L)] | 6 | Octahedral |

Chelation Effects and Polydentate Ligand Interactions with the Lead Center

The interaction of polydentate ligands with the lead center in dichlorodimethylplumbane is a crucial aspect of its coordination chemistry, primarily due to the chelate effect. The chelate effect refers to the enhanced thermodynamic stability of a complex containing one or more chelate rings compared to a complex with a similar composition but containing only monodentate ligands. mdpi.com

The Chelate Effect: When a polydentate ligand binds to the lead atom through two or more donor atoms, it forms a cyclic structure known as a chelate ring. The formation of these rings is entropically favored over the coordination of a corresponding number of monodentate ligands. This increased stability is a significant driving force in the formation of complexes with polydentate ligands. For instance, a bidentate ligand like ethylenediamine (B42938) is likely to form a more stable complex with dichlorodimethylplumbane than two separate ammonia molecules.

Polydentate Ligands: Schiff bases are a versatile class of polydentate ligands that can be designed to have varying numbers of donor atoms (bidentate, tridentate, etc.) and different steric and electronic properties. jetir.orgniscpr.res.in This allows for fine-tuning of the coordination environment around the lead atom. For example, a tridentate Schiff base ligand would coordinate to the lead center through three donor atoms, occupying three coordination sites and often leading to a distorted octahedral geometry in a 1:1 complex with dichlorodimethylplumbane. The flexibility of the ligand backbone and the nature of the donor atoms (e.g., nitrogen and oxygen) play a significant role in determining the final structure and stability of the complex. researchgate.net

The stability of chelate complexes is also influenced by the size of the chelate ring. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. Ligand design for dichlorodimethylplumbane complexes often targets the formation of such stable ring systems.

Spectroscopic Probes of Metal-Ligand Bonding in Dichlorodimethylplumbane Systems

Spectroscopic techniques are indispensable for characterizing the adducts of dichlorodimethylplumbane and for understanding the nature of the metal-ligand bonding. The most commonly employed methods include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of ligands to the lead center by observing shifts in the vibrational frequencies of characteristic functional groups in the ligand upon complexation. For example, if a ligand contains a C=N (azomethine) group, as in Schiff bases, the coordination of the nitrogen atom to the lead center typically results in a shift of the ν(C=N) stretching frequency to a lower wavenumber. jetir.org Similarly, if an oxygen-donor ligand containing a C=O (carbonyl) group is used, a shift in the ν(C=O) band can indicate coordination through the oxygen atom. scispace.com The appearance of new bands in the far-IR region can be attributed to the formation of Pb-N and Pb-O bonds, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of dichlorodimethylplumbane complexes in solution. The chemical shifts of the protons and carbon atoms of the ligand are sensitive to the coordination environment. Upon complexation, changes in the chemical shifts of the ligand's nuclei are observed, providing insights into which atoms are involved in bonding to the lead center. Furthermore, the coupling constants, particularly the coupling between the lead-207 (B76081) isotope (²⁰⁷Pb, I = 1/2, natural abundance ~22%) and the ligand nuclei (e.g., ¹H, ¹³C, ³¹P), can provide direct evidence of through-bond interactions and thus confirm coordination. For instance, an increase in the magnitude of the ²J(²⁰⁷Pb-¹H) coupling constant for the methyl protons of dichlorodimethylplumbane upon ligand coordination can indicate an increase in the s-character of the Pb-C bonds.

The following table presents hypothetical spectroscopic data changes upon complexation of dichlorodimethylplumbane with a generic Schiff base ligand containing a C=N bond.

| Spectroscopic Technique | Observable | Change upon Complexation | Interpretation |

| IR Spectroscopy | ν(C=N) | Shift to lower frequency | Coordination of azomethine nitrogen to Pb |

| ¹H NMR Spectroscopy | Ligand proton chemical shifts | Downfield or upfield shifts | Change in electronic environment upon coordination |

| ¹³C NMR Spectroscopy | Ligand carbon chemical shifts | Downfield or upfield shifts | Confirmation of ligand-metal interaction |

| ²⁰⁷Pb NMR Spectroscopy | ²⁰⁷Pb chemical shift | Significant shift from free (CH₃)₂PbCl₂ | Direct evidence of change in coordination sphere |

Chemical Transformations and Reactivity Studies of Dichlorodimethylplumbane

Electrophilic and Nucleophilic Substitution Reactions at the Lead Center

The lead-carbon and lead-chlorine bonds in dichlorodimethylplumbane are susceptible to attack by both electrophiles and nucleophiles, leading to the substitution of the methyl or chloro groups.

Nucleophilic Substitution:

The electron-deficient lead atom in dichlorodimethylplumbane is a target for nucleophiles. Strong nucleophiles, such as those found in organolithium and Grignard reagents, readily displace the chloride ions. uci.edulibretexts.org These reactions are fundamental for the formation of new carbon-lead bonds and are widely employed in the synthesis of various organolead compounds. wvu.edumasterorganicchemistry.comadichemistry.commasterorganicchemistry.comwikipedia.orgnih.govlibretexts.org

For instance, the reaction of dichlorodimethylplumbane with two equivalents of an organolithium reagent (RLi) or a Grignard reagent (RMgX) results in the formation of a new dialkyl- or diaryldimethylplumbane.

(CH₃)₂PbCl₂ + 2 RLi → (CH₃)₂PbR₂ + 2 LiCl (CH₃)₂PbCl₂ + 2 RMgX → (CH₃)₂PbR₂ + 2 MgXCl

These reactions proceed via a nucleophilic attack on the lead center, with the chloride ion acting as a good leaving group. The choice of the organometallic reagent allows for the introduction of a wide variety of organic groups onto the lead atom.

| Nucleophile | Reagent Example | Product with (CH₃)₂PbCl₂ |

| Alkyl anion | Methyllithium (CH₃Li) | Tetramethyllead (B1204573) ((CH₃)₄Pb) |

| Aryl anion | Phenyllithium (C₆H₅Li) | Dimethyldiphenylplumbane ((CH₃)₂(C₆H₅)₂Pb) |

| Alkyl anion | Methylmagnesium bromide (CH₃MgBr) | Tetramethyllead ((CH₃)₄Pb) |

Electrophilic Substitution:

While less common for the lead center itself, electrophilic attack can occur on the organic ligands attached to the lead atom, particularly if they are aromatic. However, direct electrophilic attack on the lead-carbon bond in dichlorodimethylplumbane, leading to the cleavage of a methyl group, is not a typical reaction pathway under standard conditions.

Oxidative Addition and Reductive Elimination Pathways Involving Dichlorodimethylplumbane

Oxidative addition and reductive elimination are key elementary steps in organometallic chemistry, typically involving a change in the oxidation state of the metal center. umb.eduwikipedia.orgwikipedia.orgumb.edulibretexts.org For dichlorodimethylplumbane, lead is already in its stable +4 oxidation state. wikipedia.org Therefore, further oxidative addition is not a common reaction pathway.

Reductive elimination is more relevant in the context of the decomposition of hexaorganodiplumbanes, which can be formed from the reduction of diorganolead dihalides. These hexaorganodiplumbanes can then undergo reductive elimination to form tetraorganolead compounds and elemental lead. umb.eduwikipedia.org

Interconversion Reactions with Other Organolead Species

Dichlorodimethylplumbane is a key intermediate in the synthesis of other organolead compounds through redistribution and comproportionation reactions. These reactions involve the exchange of ligands between two organolead species, leading to a mixture of products in equilibrium.

A classic example is the redistribution reaction between tetramethyllead and lead(IV) chloride, which can be used to synthesize various methyllead chlorides, including dichlorodimethylplumbane. The reverse of this, the reaction of dichlorodimethylplumbane with a suitable methyl source, can lead to other methyllead compounds.

For example, the reaction of dichlorodimethylplumbane with tetramethyllead can lead to the formation of trimethyllead (B1239934) chloride. researchgate.net This equilibrium is often driven by the relative thermodynamic stabilities of the products.

2 (CH₃)₃PbCl ⇌ (CH₃)₄Pb + (CH₃)₂PbCl₂

This type of redistribution reaction allows for the controlled synthesis of specific organolead chlorides by adjusting the stoichiometry of the reactants.

| Reactant 1 | Reactant 2 | Major Product(s) | Reaction Type |

| (CH₃)₂PbCl₂ | (CH₃)₄Pb | (CH₃)₃PbCl | Redistribution |

| (CH₃)₃PbCl | (CH₃)₃PbCl | (CH₃)₄Pb + (CH₃)₂PbCl₂ | Disproportionation |

Thermal Decomposition Pathways and Stability Challenges in Dichlorodimethylplumbane Systems

Dichlorodimethylplumbane, like many organometallic compounds, is susceptible to thermal decomposition. The stability of dichlorodimethylplumbane is influenced by temperature, light, and the presence of other reagents.

Upon heating, dichlorodimethylplumbane can decompose through various pathways. The primary decomposition route often involves the homolytic cleavage of the lead-carbon bonds, leading to the formation of methyl radicals and lead-containing inorganic species. illinois.edu The methyl radicals can then undergo a variety of secondary reactions, such as dimerization to form ethane (B1197151) or abstraction of hydrogen atoms from the solvent.

(CH₃)₂PbCl₂ → •PbCl₂ + 2 •CH₃ 2 •CH₃ → C₂H₆

Another potential decomposition pathway is disproportionation, where two molecules of dichlorodimethylplumbane react to form trimethyllead chloride and methyllead trichloride. This process is analogous to the redistribution reactions discussed earlier and can be accelerated by heat.

2 (CH₃)₂PbCl₂ → (CH₃)₃PbCl + CH₃PbCl₃

The stability of dichlorodimethylplumbane in solution is also a critical consideration. It can be susceptible to hydrolysis in the presence of water, leading to the formation of methylplumbonic acid and hydrochloric acid. Therefore, handling and storage of dichlorodimethylplumbane require anhydrous conditions to prevent its degradation. The presence of Lewis acids can also influence its stability and reactivity.

Synthesis and Characterization of Dichlorodimethylplumbane Derivatives

Synthesis of Alkyl and Aryl Derivatives of Dichlorodimethylplumbane

The carbon-chlorine bonds in dichlorodimethylplumbane are susceptible to cleavage by potent nucleophiles, such as those found in organometallic reagents. This reactivity is harnessed to form new carbon-lead bonds, thereby attaching alkyl and aryl groups to the lead center.

The primary methods for synthesizing alkyl and aryl derivatives of dichlorodimethylplumbane involve reactions with Grignard reagents (RMgX) and organolithium reagents (RLi). nih.gov These reactions proceed via a nucleophilic substitution mechanism where the alkyl or aryl group from the organometallic reagent displaces the chloride ions on the lead atom.

A notable example is the reaction of dichlorodimethylplumbane with 4-biphenyllithium, which yields bis(4-biphenyl)dimethylplumbane in high yield. thieme.com Similarly, reactions with phenylmagnesium bromide and tolylmagnesium bromide can be employed to synthesize diphenyl(dimethyl)plumbane and di(tolyl)dimethylplumbane, respectively. thieme.com

The general reaction scheme can be represented as follows:

(CH₃)₂PbCl₂ + 2 RMgX → (CH₃)₂PbR₂ + 2 MgXCl (CH₃)₂PbCl₂ + 2 RLi → (CH₃)₂PbR₂ + 2 LiCl

Where 'R' represents an alkyl or aryl group. The choice of the organometallic reagent and reaction conditions, such as the solvent (typically diethyl ether or tetrahydrofuran), can influence the reaction's efficiency and yield. nih.gov

Table 1: Synthesis of Alkyl and Aryl Derivatives of Dichlorodimethylplumbane

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dichlorodimethylplumbane | 4-Biphenyllithium | Bis(4-biphenyl)dimethylplumbane | High | thieme.com |

| Dichlorodimethylplumbane | Phenylmagnesium bromide | Diphenyl(dimethyl)plumbane | Not specified | thieme.com |

Halogen Exchange and Functionalization Reactions at the Lead Center

The chlorine atoms in dichlorodimethylplumbane can be substituted not only by carbon-based nucleophiles but also by other halogens and pseudohalides through halogen exchange reactions. These reactions are valuable for modifying the reactivity and properties of the organolead compound.

A common method for halogen exchange is the Finkelstein reaction, which involves treating the chloro derivative with an alkali metal halide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. manac-inc.co.jpmanac-inc.co.jp This equilibrium-driven reaction can be used to synthesize diiododimethylplumbane from dichlorodimethylplumbane.

(CH₃)₂PbCl₂ + 2 NaI ⇌ (CH₃)₂PbI₂ + 2 NaCl

The success of the reaction is often dependent on the solubility difference between the reactant and product alkali metal halides in the chosen solvent.

Furthermore, the chloride ions can be replaced by pseudohalides, such as cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), or azide (B81097) (N₃⁻), to introduce different functional groups at the lead center. These reactions typically involve the use of the corresponding alkali metal pseudohalide salts. For instance, the reaction with potassium thiocyanate would yield dithiocyanatodimethylplumbane.

(CH₃)₂PbCl₂ + 2 KSCN → (CH₃)₂Pb(SCN)₂ + 2 KCl

These functionalization reactions expand the range of dimethyllead(IV) derivatives and provide building blocks for more complex structures.

Table 2: Halogen Exchange and Functionalization Products

| Starting Material | Reagent | Product |

|---|---|---|

| Dichlorodimethylplumbane | Sodium Iodide | Diiododimethylplumbane |

| Dichlorodimethylplumbane | Potassium Bromide | Dibromodimethylplumbane |

| Dichlorodimethylplumbane | Potassium Thiocyanate | Dithiocyanatodimethylplumbane |

Synthesis of Lead-Containing Polymers and Supramolecular Assemblies Utilizing Dichlorodimethylplumbane

Dichlorodimethylplumbane can serve as a monomer or a precursor for building blocks in the synthesis of lead-containing polymers and supramolecular assemblies. The two reactive chlorine sites allow for the formation of extended structures through reactions with difunctional linking molecules.

One potential route to organolead polymers is the polycondensation reaction of dichlorodimethylplumbane with difunctional reagents such as diols or dithiols. For example, reaction with a diol (HO-R-OH) could, in principle, lead to the formation of a polymer with repeating [-O-R-O-Pb(CH₃)₂-] units.

n (CH₃)₂PbCl₂ + n HO-R-OH → [-(CH₃)₂Pb-O-R-O-]-n + 2n HCl

In the realm of supramolecular chemistry, dimethyllead(IV) moieties derived from dichlorodimethylplumbane can act as nodes in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By reacting dichlorodimethylplumbane or its functionalized derivatives with appropriate organic linker molecules containing coordinating groups (e.g., carboxylates, pyridyls), it is possible to form extended one-, two-, or three-dimensional networks. The geometry of the dimethyllead(IV) center and the nature of the organic linker dictate the final architecture of the supramolecular assembly.

While specific examples of polymers and supramolecular structures directly synthesized from dichlorodimethylplumbane are not extensively documented in the provided search results, the fundamental reactivity of the compound suggests its utility as a building block in these areas. The formation of supramolecular aggregates through π-π interactions and hydrogen bonds has been observed in derivatives of dimethyllead(IV), indicating the potential for designing complex architectures. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dichlorodimethylplumbane |

| Bis(4-biphenyl)dimethylplumbane |

| Diphenyl(dimethyl)plumbane |

| Di(tolyl)dimethylplumbane |

| Diiododimethylplumbane |

| Dithiocyanatodimethylplumbane |

| Dibromodimethylplumbane |

Catalytic Applications and Precursor Roles of Dichlorodimethylplumbane

Dichlorodimethylplumbane as a Precursor in Materials Science

Organolead compounds, including dichlorodimethylplumbane, are valuable precursors for the synthesis of various lead-containing materials, such as thin films and nanoparticles. The utility of these organometallic compounds stems from their volatility and the relatively weak carbon-lead bond, which facilitates decomposition at lower temperatures to yield the desired lead-based materials. researchgate.netpnnl.gov

One of the primary methods for depositing thin films from precursors like dichlorodimethylplumbane is Chemical Vapor Deposition (CVD) . In a typical CVD process, the precursor is vaporized, transported to a heated substrate, and then undergoes chemical reactions on the surface to form a solid film. The general steps involved in CVD are:

Vaporization of the precursor.

Transport of the vapor to the reaction chamber.

Adsorption of the precursor onto the substrate surface.

Surface diffusion and reaction of the precursor.

Desorption and removal of byproducts.

The properties of the resulting thin film, such as thickness, composition, and crystallinity, can be precisely controlled by adjusting process parameters like substrate temperature, pressure, and precursor flow rate. While specific studies detailing the use of dichlorodimethylplumbane in CVD for lead oxide or other lead-containing thin films are not abundant in readily available literature, the principles of using organometallic precursors are well-established for a variety of metals.

Table 1: General Parameters for Chemical Vapor Deposition of Metal-Containing Thin Films

| Parameter | Typical Range | Influence on Film Properties |

| Substrate Temperature | 200 - 800 °C | Affects reaction kinetics, crystallinity, and grain size. |

| Reactor Pressure | 1 - 1000 Torr | Influences precursor transport and gas-phase reactions. |

| Precursor Flow Rate | 10 - 500 sccm | Controls the deposition rate and film thickness. |

| Carrier Gas | Argon, Nitrogen | Facilitates precursor transport and maintains pressure. |

Note: The specific parameters for dichlorodimethylplumbane would require experimental optimization.

Application in Organic Transformation Catalysis

Organometallic compounds are widely employed as catalysts in a multitude of organic reactions, facilitating the formation of new chemical bonds with high efficiency and selectivity. rsc.orgarxiv.org Organolead compounds, in particular, have demonstrated catalytic activity in various transformations, including polymerization and coupling reactions. researchgate.netresearchgate.net

The catalytic potential of organolead compounds often arises from the lability of the carbon-lead bond, which can be cleaved homolytically to generate radicals or participate in transmetalation reactions. researchgate.netpnnl.gov For instance, organolead compounds have been investigated as catalysts in the formation of polyurethanes. researchgate.net In such reactions, the lead center can coordinate with reactants, activating them towards nucleophilic attack and thereby accelerating the rate of polymerization.

While specific, detailed research on dichlorodimethylplumbane as a catalyst for a wide range of organic transformations is limited in publicly accessible literature, the general reactivity patterns of organolead compounds suggest its potential utility in reactions such as:

Coupling Reactions: Organolead compounds can participate in cross-coupling reactions, where they can transfer their organic groups to another metallic center, ultimately leading to the formation of a new carbon-carbon bond. researchgate.netpnnl.gov

Polymerization: As seen with other organolead compounds, dichlorodimethylplumbane could potentially catalyze certain polymerization reactions by acting as an initiator or by activating monomers. researchgate.net

Table 2: Potential Catalytic Applications of Organolead Compounds

| Reaction Type | General Role of Organolead Catalyst | Potential Products |

| Polymerization | Initiation, Monomer Activation | Polyurethanes, Polyesters |

| Cross-Coupling | Transmetalation Agent | Biaryls, Substituted Alkenes |

| Oxyplumbation | Addition to Alkenes | Functionalized Ethers |

Role in Nanomaterial Synthesis and Surface Functionalization

The synthesis of nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. Organometallic compounds serve as excellent precursors for the synthesis of metallic and semiconductor nanoparticles due to their decomposition at relatively low temperatures, which allows for better control over nucleation and growth processes. chalcogen.roresearchgate.netijesi.orgnih.gov

Dichlorodimethylplumbane can be envisioned as a precursor for the synthesis of lead-based nanoparticles, such as lead sulfide (B99878) (PbS) or lead oxide (PbO) quantum dots. The general approach involves the thermal decomposition of the organolead precursor in a high-boiling point solvent in the presence of stabilizing ligands. These ligands cap the surface of the growing nanoparticles, preventing their aggregation and allowing for control over their final size and shape.

While specific protocols for the synthesis of nanoparticles using dichlorodimethylplumbane are not extensively documented, the general principles of organometallic precursor-based synthesis are well-understood. chalcogen.roresearchgate.net

Furthermore, the reactivity of the lead-chlorine bonds in dichlorodimethylplumbane could potentially be exploited for the surface functionalization of pre-existing nanoparticles. For instance, it might be possible to anchor the dimethylplumbyl moiety to the surface of certain nanomaterials, thereby modifying their surface chemistry and properties. This could be useful for:

Passivating surface defects: Modifying the surface of quantum dots to improve their photoluminescence quantum yield.

Introducing new functionalities: Attaching specific organic groups to the surface of nanoparticles to tailor their solubility or to enable their conjugation with biomolecules.

Table 3: Organometallic Precursors in Nanomaterial Synthesis

| Nanomaterial | Precursor Type | Synthesis Method | Key Control Parameters |

| Lead Sulfide (PbS) QDs | Organolead + Sulfur Source | Hot-injection | Temperature, Ligand Concentration |

| Lead Oxide (PbO) NPs | Organolead + Oxidant | Solvothermal | Solvent, Reaction Time |

| Lead-based Perovskites | Organolead Halide | Solution Processing | Solvent, Annealing Temperature |

Future Directions and Research Challenges in Dichlorodimethylplumbane Chemistry

Addressing Stability and Reactivity Control in Organolead Compounds

A primary hurdle in the practical application of organolead compounds, including dichlorodimethylplumbane, is their inherent instability and high reactivity. Future research must prioritize the development of strategies to control these properties.

Key Research Areas:

Ligand Design: The synthesis and evaluation of dichlorodimethylplumbane complexes with various ancillary ligands could significantly impact stability. Sterically bulky ligands may shield the lead center from unwanted reactions, while electronically-tuned ligands could modulate the reactivity of the Pb-C and Pb-Cl bonds.

Controlled Polymerization: Investigating the controlled polymerization of dichlorodimethylplumbane could lead to novel organolead polymers with unique properties. Controlling the reaction conditions to prevent uncontrolled decomposition will be a major challenge.

Mechanistic Studies: Detailed mechanistic studies on the decomposition pathways of dichlorodimethylplumbane under various conditions (e.g., thermal, photochemical, in the presence of oxidants or reductants) are crucial. This knowledge is fundamental for designing more stable derivatives.

Table 1: Hypothetical Stabilization Strategies for Dichlorodimethylplumbane

| Strategy | Proposed Ligand/Method | Expected Outcome | Research Challenge |

| Steric Shielding | Bulky alkyl or aryl phosphines | Increased thermal stability | Synthesis of stable adducts |

| Electronic Tuning | Electron-donating or -withdrawing N-heterocyclic carbenes | Controlled reactivity of Pb-Cl bond | Quantifying electronic effects |

| Encapsulation | Coordination to macrocyclic ligands | Enhanced stability in solution | Characterization of encapsulated species |

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of organolead compounds often involves hazardous reagents and produces toxic byproducts. A critical area of future research is the development of greener synthetic methodologies for dichlorodimethylplumbane.

Key Research Areas:

Catalytic Routes: Exploring catalytic methods, such as cross-coupling reactions, could provide more efficient and selective syntheses of dichlorodimethylplumbane, minimizing waste.

Biocatalysis: While challenging, the investigation of enzymatic pathways for the formation of organometallic bonds could offer a truly environmentally friendly approach. nih.govelsevierpure.comnih.govjmu.eduucl.ac.uk The high selectivity of enzymes could lead to cleaner reaction profiles. nih.gov

Solvent Selection: The use of greener solvents, such as ionic liquids or supercritical fluids, in the synthesis of dichlorodimethylplumbane should be explored to reduce the environmental impact of the process.

Computational Design of Novel Dichlorodimethylplumbane-Based Materials

Computational chemistry offers a powerful tool to predict the properties and reactivity of new materials, thereby guiding synthetic efforts. The application of these methods to dichlorodimethylplumbane could accelerate the discovery of novel materials with tailored functionalities.

Key Research Areas:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of dichlorodimethylplumbane and its derivatives. researchgate.netnih.govmdpi.comrsc.org This can provide insights into its stability and potential reaction pathways.

Materials Simulation: Molecular modeling and dynamics simulations can be used to predict the properties of materials derived from dichlorodimethylplumbane, such as polymers or coordination frameworks. nih.govnih.gov This could aid in the design of materials with specific electronic, optical, or catalytic properties.

Predictive Toxicology: Computational models can be developed to predict the toxicity of new dichlorodimethylplumbane derivatives, allowing for the in-silico screening of potentially safer compounds before their synthesis.

Table 2: Potential Applications of Computationally Designed Dichlorodimethylplumbane Materials

| Material Type | Predicted Property | Potential Application | Computational Method |

| Coordination Polymer | High refractive index | Optical materials | DFT, Molecular Dynamics |

| Doped Semiconductor | Tunable bandgap | Electronics | Solid-state DFT |

| Catalytic Precursor | Activated Pb-C bonds | Homogeneous catalysis | DFT, QM/MM |

Exploration of Undiscovered Reactivity Patterns and Applications

The reactivity of dichlorodimethylplumbane is not extensively documented, presenting a significant opportunity for fundamental chemical discovery. A systematic investigation of its reactions with a wide range of substrates could reveal novel transformations and lead to new applications.

Key Research Areas:

Reactions with Nucleophiles and Electrophiles: A comprehensive study of the reactions of dichlorodimethylplumbane with various nucleophiles (e.g., organolithium reagents, Grignard reagents) and electrophiles (e.g., Lewis acids, halogens) is needed to map its reactivity profile. uci.eduyoutube.comkhanacademy.orglibretexts.orgyoutube.comlibretexts.orgmsu.eduutexas.eduwikipedia.orglibretexts.orgchemguide.co.ukyoutube.com

Insertion Reactions: Investigating the insertion of small molecules (e.g., CO, CO₂, alkenes, alkynes) into the Pb-C or Pb-Cl bonds of dichlorodimethylplumbane could lead to the synthesis of new functionalized organolead compounds.

Catalysis: Exploring the potential of dichlorodimethylplumbane and its derivatives as catalysts or pre-catalysts in organic synthesis, particularly in reactions where the unique properties of lead could offer advantages. The interaction with Lewis acids, for instance, could modulate its reactivity. nsf.govsparkl.menih.govd-nb.infochemrxiv.org

The future of dichlorodimethylplumbane chemistry hinges on addressing the significant challenges related to its stability and environmental impact. Through a combination of innovative synthetic strategies, advanced computational modeling, and a thorough exploration of its fundamental reactivity, the scientific community can unlock the potential of this and other organolead compounds, paving the way for new materials and chemical transformations.

Q & A

Q. What established synthesis methods are used to prepare dichlorodimethylplumbane, and how are reaction conditions optimized?

Dichlorodimethylplumbane is typically synthesized via alkylation of lead(II) chloride with methylating agents like Grignard reagents (e.g., CH₃MgBr) under inert atmospheres. The reaction proceeds as:

Key optimization parameters include temperature control (0–5°C to prevent side reactions), solvent selection (e.g., dry THF), and stoichiometric ratios. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing dichlorodimethylplumbane?

- NMR Spectroscopy : -NMR identifies lead coordination environments (chemical shifts: 1000–3000 ppm for organolead compounds).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [(\text{CH}_3)_2\text{PbCl}_2]) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and bond angles (e.g., Pb–C and Pb–Cl bond lengths ~2.3–2.5 Å and ~2.4–2.6 Å, respectively).

- FT-IR : Detects Pb–Cl stretching vibrations (~250–300 cm) and C–H modes (~2800–3000 cm) .

Q. What safety protocols are essential for handling dichlorodimethylplumbane in laboratory settings?

Due to its neurotoxicity and environmental persistence, researchers must:

- Use gloveboxes or fume hoods with HEPA filters to prevent inhalation.

- Employ PPE (gloves, lab coats, goggles) resistant to organoleachables.

- Follow waste disposal guidelines per EPA/OSHA regulations (e.g., neutralization with NaHCO₃ before disposal) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of dichlorodimethylplumbane?

Density Functional Theory (DFT) simulations model the compound’s electronic structure, revealing:

- HOMO-LUMO Gaps : Narrow gaps (~3–4 eV) suggest susceptibility to nucleophilic attack.

- Thermodynamic Stability : Calculations of Gibbs free energy () for decomposition pathways (e.g., Pb–Cl bond dissociation energies ~150–200 kJ/mol).

- Reactivity with Lewis Bases : Simulated interactions with amines or phosphines predict adduct formation at lead centers .

Q. How can discrepancies in reported thermal decomposition rates of dichlorodimethylplumbane be resolved methodologically?

Contradictions in thermal stability data (e.g., decomposition at 80–120°C in different studies) may arise from impurities or atmospheric conditions. To address this:

- Controlled Atmosphere Studies : Conduct thermogravimetric analysis (TGA) under N₂ vs. O₂ to assess oxidative vs. pyrolytic degradation.

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies () from non-isothermal TGA data.

- Cross-Validation : Compare results with isotopic labeling (-methyl groups) to trace decomposition byproducts .

Q. What mechanistic insights exist for the decomposition pathways of dichlorodimethylplumbane in aqueous environments?

Hydrolysis studies reveal two competing pathways:

- Nucleophilic Displacement : Water attacks the lead center, forming and HCl.

- Redox Decomposition : Lead(II) oxidizes to PbO₂ in acidic conditions, releasing methane. Mechanistic studies use -labeling and pH-dependent kinetic profiling to distinguish pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the Lewis acidity of dichlorodimethylplumbane?

Discrepancies in Lewis acidity measurements (e.g., Gutmann-Beckett acceptor numbers) may stem from solvent polarity or reference standards. Mitigation strategies include:

- Standardized Solvent Systems : Use non-coordinating solvents (e.g., CH₂Cl₂) for consistency.

- Comparative Titration : Benchmark against known Lewis acids (e.g., BCl₃) using -NMR of triethylphosphine oxide adducts.

- Computational Validation : Calculate electrostatic potential maps to quantify charge density at lead sites .

Methodological Resources

- Synthesis Protocols : Refer to organometallic handbooks (e.g., Inorganic Syntheses) for scalable routes .

- Regulatory Compliance : Consult the Pharos Project database for toxicity profiles and handling guidelines .

- Computational Tools : Use Gaussian or ORCA for DFT studies, validated against crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.